4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Benzothiazole Derivatives : A study by Velikorodov et al. (2011) explored the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives. This process involves the formation of various substituted derivatives, including those related to the 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine structure. These compounds are significant for their potential applications in medicinal chemistry and materials science (Velikorodov et al., 2011).
In-vitro Anticancer Activity : Research by Waghmare et al. (2013) investigated the synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives. These compounds, which are structurally related to this compound, showed significant activity against various human cancer cell lines (Waghmare et al., 2013).
Crystallography and Material Science
- Multicomponent Organic Solids : Zong et al. (2016) conducted a study on multicomponent crystals involving substituted organic amine molecules and 6-hydroxy-2-naphthoic acid. The research focused on the crystal structures and supramolecular synthons, with relevance to the structural study of benzothiazole derivatives (Zong et al., 2016).
Chemical Reactions and Catalysis
Synthesis of Pyrimidine and Pyrazole Derivatives : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-linked pyrazole heterocyclics, which are related to the chemical structure of interest. The study focused on their insecticidal and antibacterial potential, highlighting the versatility of benzothiazole derivatives in pharmaceutical applications (Deohate & Palaspagar, 2020).
Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported on the synthesis of pyridine-pyrimidines using a novel multicomponent synthesis method. This research is relevant for understanding the chemical reactions and potential applications of benzothiazole and pyrimidine derivatives (Rahmani et al., 2018).
Properties
IUPAC Name |
4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-7-11(2)14-13(8-10)19-15(18-14)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXCEJDGKRNGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CC=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207535 | |
Record name | 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101207535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-24-9 | |
Record name | 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101207535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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